N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide
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Overview
Description
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents due to its potential biological activities.
Biological Studies: Employed in studies to understand its mechanism of action and interactions with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: A derivative with antitumor activity.
Nocodazole: An antineoplastic agent that depolymerizes microtubules.
Uniqueness
N-[2-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C20H22ClN3O |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H22ClN3O/c1-2-3-14-24-18-7-5-4-6-17(18)23-19(24)12-13-22-20(25)15-8-10-16(21)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,22,25) |
InChI Key |
VKDKBNNEJBIYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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